molecular formula C10H18N2O3 B12100783 1-Boc-4-aminopiperidin-3-one

1-Boc-4-aminopiperidin-3-one

Cat. No.: B12100783
M. Wt: 214.26 g/mol
InChI Key: JSDLQLBCYUMYPB-UHFFFAOYSA-N
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Description

1-Boc-4-aminopiperidin-3-one is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

The synthesis of 1-Boc-4-aminopiperidin-3-one typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which is subsequently reduced using palladium on carbon (Pd/C) catalytic hydrogenation to yield this compound .

Chemical Reactions Analysis

1-Boc-4-aminopiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

    Common Reagents and Conditions: Typical reagents include acids for deprotection, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Mechanism of Action

The mechanism of action of 1-Boc-4-aminopiperidin-3-one largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of bromodomain inhibitors, for example, the compound contributes to the inhibition of bromodomains, which are proteins involved in regulating gene expression. The inhibition of these proteins can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

1-Boc-4-aminopiperidin-3-one can be compared to other Boc-protected piperidine derivatives, such as 1-Boc-3-aminopiperidine and 1-Boc-4-anilinopiperidine. While these compounds share similar protective groups and piperidine backbones, they differ in the position and nature of their substituents. For instance, 1-Boc-3-aminopiperidine has the Boc-protected amine at the 3-position, whereas 1-Boc-4-anilinopiperidine has an aniline group at the 4-position . These differences can influence their reactivity and applications in synthesis.

Properties

IUPAC Name

tert-butyl 4-amino-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLQLBCYUMYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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